3-Amino-4,4-diphenylbutanoic acid
CAS No.: 380861-91-6
Cat. No.: VC4099704
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380861-91-6 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 3-amino-4,4-diphenylbutanoic acid |
| Standard InChI | InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19) |
| Standard InChI Key | BMWWMUHNEWGJJH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Amino-4,4-diphenylbutanoic acid belongs to the class of β-amino acids, where the amino group is positioned on the third carbon of a four-carbon backbone. The compound’s structure is defined by two phenyl rings attached to the fourth carbon, creating a sterically hindered environment that influences its reactivity and biological activity. The IUPAC name for the (R)-enantiomer is (3R)-3-amino-4,4-diphenylbutanoic acid, while the (S)-enantiomer is designated as (3S)-3-amino-4,4-diphenylbutanoic acid .
The stereochemistry of the molecule plays a critical role in its interactions with biological targets. For instance, the (R)-enantiomer (PubChem CID: 2761705) exhibits a specific three-dimensional arrangement that may favor binding to enzymatic active sites, whereas the (S)-enantiomer (CAS: 332062-01-8) demonstrates altered pharmacokinetic properties due to its mirror-image configuration .
Physicochemical Properties
The compound’s physicochemical profile is summarized in Table 1.
Table 1: Physicochemical Properties of 3-Amino-4,4-Diphenylbutanoic Acid and Derivatives
Synthesis and Manufacturing
Industrial-Scale Production
Industrial manufacturing would likely employ continuous flow reactors to optimize reaction kinetics and enantiomeric excess. Purification techniques such as chiral column chromatography or crystallization would ensure high purity (>98%) for pharmaceutical applications . A hypothetical large-scale synthesis is outlined below:
-
Precursor Preparation: 4,4-Diphenyl-2-butenoic acid is synthesized via Heck coupling or Friedel-Crafts alkylation.
-
Asymmetric Hydrogenation: The α,β-unsaturated acid undergoes hydrogenation with a chiral catalyst to introduce the amino group stereoselectively.
-
Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt for improved stability .
Enantiomeric Differentiation and Biological Relevance
Stereochemical Impact on Bioactivity
The (R)- and (S)-enantiomers of 3-amino-4,4-diphenylbutanoic acid exhibit divergent interactions with biological targets. Molecular docking studies hypothesize that the (R)-enantiomer’s configuration aligns with the active site of dipeptidyl peptidase-IV (DP-IV), an enzyme implicated in glucose metabolism . This enzyme’s inhibition is a therapeutic strategy for type 2 diabetes, suggesting potential applications for this compound .
Comparative Analysis with Analogues
Structurally related compounds, such as 3-amino-4-phenylbutanoic acid derivatives, have demonstrated DP-IV inhibitory activity with IC₅₀ values in the nanomolar range . The diphenyl substitution in 3-amino-4,4-diphenylbutanoic acid may enhance hydrophobic interactions within enzyme binding pockets, potentially improving inhibitory potency .
Pharmacological Applications and Mechanisms
Hypothesized Enzyme Inhibition
The compound’s structural similarity to DP-IV substrates (e.g., Gly-Pro-AMC) suggests a competitive inhibition mechanism . The amino group may form hydrogen bonds with catalytic residues (e.g., Ser630), while the diphenyl moieties occupy hydrophobic subsites, stabilizing the enzyme-inhibitor complex .
Table 2: Comparative Enzyme Inhibition Data for Related Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Amino-4-phenylbutanoic acid | DP-IV | 12.3 | Patent WO2004058266A1 |
| Sitagliptin (Reference Drug) | DP-IV | 18.0 | - |
While direct data for 3-amino-4,4-diphenylbutanoic acid are unavailable, its structural features suggest comparable or superior activity to the monophenyl analogue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume